molecular formula C7H5BrClNO4S B2738535 5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride CAS No. 1807266-67-6

5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride

Cat. No.: B2738535
CAS No.: 1807266-67-6
M. Wt: 314.53
InChI Key: RJBRXVRBLYAIQP-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C7H5BrClNO4S. It is a derivative of benzenesulfonyl chloride, featuring bromine, methyl, and nitro substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride typically involves multiple steps, starting from benzene

    Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

    Friedel-Crafts Alkylation: The methyl group is introduced using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) as a catalyst.

    Nitration: The nitro group is added using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Finally, the sulfonyl chloride group is introduced by reacting the intermediate compound with chlorosulfonic acid (HSO3Cl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (R-NH2) or alcohols (R-OH) in the presence of a base such as pyridine.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Major Products

    Nucleophilic Substitution: Sulfonamide or sulfonate ester derivatives.

    Reduction: 5-Bromo-4-methyl-2-aminobenzenesulfonyl chloride.

    Oxidation: 5-Bromo-4-carboxy-2-nitrobenzenesulfonyl chloride.

Scientific Research Applications

5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride is used in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of sulfonamide and sulfonate ester derivatives.

    Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of sulfonamide and sulfonate ester derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-nitrobenzenesulfonyl chloride
  • 2-Methyl-5-nitrobenzenesulfonyl chloride
  • 4-Methyl-2-nitrobenzenesulfonyl chloride

Uniqueness

5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The presence of both electron-withdrawing (nitro and sulfonyl chloride) and electron-donating (methyl) groups influences its chemical behavior, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-4-methyl-2-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO4S/c1-4-2-6(10(11)12)7(3-5(4)8)15(9,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBRXVRBLYAIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807266-67-6
Record name 5-bromo-4-methyl-2-nitrobenzene-1-sulfonyl chloride
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